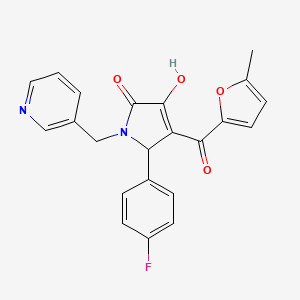

2-(4-fluorophenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(pyridin-3-ylmethyl)-2H-pyrrol-5-one

Description

This compound is a pyrrolone derivative featuring a 4-fluorophenyl group at position 2, a 5-methylfuran-2-carbonyl substituent at position 3, and a pyridin-3-ylmethyl group at position 1. Its molecular framework combines aromatic and heterocyclic motifs, which are common in pharmacologically active molecules.

Properties

Molecular Formula |

C22H17FN2O4 |

|---|---|

Molecular Weight |

392.4 g/mol |

IUPAC Name |

2-(4-fluorophenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(pyridin-3-ylmethyl)-2H-pyrrol-5-one |

InChI |

InChI=1S/C22H17FN2O4/c1-13-4-9-17(29-13)20(26)18-19(15-5-7-16(23)8-6-15)25(22(28)21(18)27)12-14-3-2-10-24-11-14/h2-11,19,27H,12H2,1H3 |

InChI Key |

XSRKCTJRXUFBJY-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)F)CC4=CN=CC=C4)O |

Canonical SMILES |

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)F)CC4=CN=CC=C4)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

R140309; R 140309; R-140309 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of STK854993 involves multiple steps, starting with the preparation of the core pyrrol-2-one structure. The reaction conditions typically include the use of specific reagents and catalysts to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the specific application and desired purity of the compound .

Industrial Production Methods: Industrial production of STK854993 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: STK854993 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

Common Reagents and Conditions: Common reagents used in the reactions of STK854993 include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .

Major Products Formed: The major products formed from the reactions of STK854993 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the molecule .

Scientific Research Applications

Chemistry: STK854993 is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, STK854993 is studied for its potential as an inhibitor of specific enzymes or receptors. Its ability to interact with biological targets makes it a candidate for drug discovery and development .

Medicine: Its interactions with molecular targets in the body may lead to the development of drugs for various diseases .

Industry: In the industrial sector, STK854993 is used in the development of new materials and chemicals. Its unique properties make it suitable for various applications, including the production of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of STK854993 involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs identified in the evidence:

Key Observations:

Substituent Effects: The 4-fluorophenyl group in the target compound provides electronegativity and metabolic stability compared to 4-methylphenyl (Analog 1) or 3-phenoxyphenyl (Analog 2) . The 5-methylfuran-2-carbonyl group offers a balance of rigidity and moderate lipophilicity, contrasting with the bulkier benzofuran-carbonyl (Analog 4) or electron-rich 4-methoxybenzoyl (Analog 3) .

Biological Activity :

- Analog 2 demonstrated a docking score of -30.35 against estrogen receptor alpha, suggesting the target compound’s furan and fluorophenyl groups may similarly modulate receptor binding .

- The pyridin-3-ylmethyl group, common to the target compound and Analog 3, is associated with enhanced blood-brain barrier penetration in related molecules .

Physicochemical Properties :

- The target compound’s XLogP ~4.1 (predicted) indicates moderate lipophilicity, favorable for oral bioavailability. Analog 4’s higher molecular weight (518.60) and morpholine group may improve solubility but reduce membrane permeability .

Biological Activity

The compound 2-(4-fluorophenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(pyridin-3-ylmethyl)-2H-pyrrol-5-one, with the molecular formula C22H17FN2O6S and a molecular weight of 456.4 g/mol, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrrolone core, a fluorophenyl group, and a furan moiety. The presence of these functional groups suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C22H17FN2O6S |

| Molecular Weight | 456.4 g/mol |

| Purity | Typically >95% |

| IUPAC Name | This compound |

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of apoptotic pathways, particularly through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against both bacterial and fungal strains. In particular, it has been effective against Staphylococcus aureus and Candida albicans. The mode of action is believed to involve disruption of microbial cell membranes and inhibition of critical metabolic pathways.

Anti-inflammatory Effects

In vivo studies have reported that this compound can reduce inflammation in models of acute and chronic inflammatory diseases. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating conditions like rheumatoid arthritis.

Case Studies

-

In Vitro Anticancer Study

- Objective : Evaluate the cytotoxic effects on breast cancer cell lines.

- Findings : The compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity.

- Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis.

-

Antimicrobial Efficacy

- Objective : Assess activity against common pathogens.

- Findings : Showed minimum inhibitory concentration (MIC) values lower than those for standard antibiotics.

- : Suggests potential as a lead compound for new antimicrobial agents.

-

Anti-inflammatory Study

- Objective : Investigate effects in a murine model of inflammation.

- Findings : Reduced paw swelling and serum levels of inflammatory markers were observed.

- Implications : Supports further exploration in chronic inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.